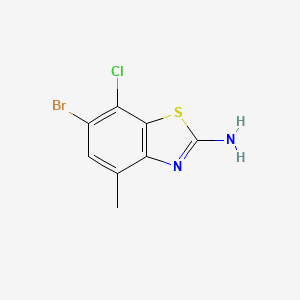

6-Bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine

Description

6-Bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine (C₈H₆BrClN₂S, molecular weight: 288.57 g/mol) is a halogenated benzothiazole derivative featuring a bromine atom at position 6, a chlorine atom at position 7, and a methyl group at position 4. The benzothiazole core is a heterocyclic aromatic system with a sulfur atom and a nitrogen atom in the fused ring structure.

Key structural features include:

Properties

CAS No. |

383131-53-1 |

|---|---|

Molecular Formula |

C8H6BrClN2S |

Molecular Weight |

277.57 g/mol |

IUPAC Name |

6-bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C8H6BrClN2S/c1-3-2-4(9)5(10)7-6(3)12-8(11)13-7/h2H,1H3,(H2,11,12) |

InChI Key |

PZRALQSDOXZZIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1N=C(S2)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation and Cyclization of Substituted Anilines

One classical method involves the reaction of appropriately substituted anilines with ammonium thiocyanate and bromine in acetic acid, leading to the formation of 2-aminobenzothiazole derivatives bearing halogen substituents on the aromatic ring. The process is typically conducted at low temperatures (0–10°C) to control reactivity and selectivity.

- Dissolve substituted aniline (e.g., 4-methyl-3-chloroaniline) in 95% acetic acid.

- Add ammonium thiocyanate solution in acetic acid under cooling.

- Slowly add bromine dissolved in acetic acid, maintaining temperature below 10°C.

- Stir the mixture for 1–2 hours at low temperature, then pour into water to precipitate the product.

- Filter, wash, and recrystallize from ethanol to obtain the halogenated 2-aminobenzothiazole.

This method yields compounds such as this compound with yields around 60–75%, depending on the exact substituents and reaction conditions.

Use of Thiourea and Bromine in Chloroform

An alternative approach involves the formation of phenylthiourea intermediates, which are then brominated and cyclized:

- Prepare phenylthiourea derivative by reacting substituted aniline with ammonium thiocyanate.

- Add bromine in chloroform dropwise at temperatures below 5°C.

- Stir and reflux until hydrogen bromide evolution ceases (~4 hours).

- Remove solvent, treat residue with sulfur dioxide water to remove impurities.

- Neutralize filtrate with aqueous ammonia to precipitate the 2-aminobenzothiazole derivative.

- Filter and recrystallize from ethanol.

Modern Catalytic and One-Pot Synthesis Approaches

Recent advances have introduced transition metal catalysis and one-pot procedures to improve efficiency and yields:

- RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas can produce 2-aminobenzothiazoles with up to 91% yield.

- Electron-rich substrates tend to have higher reactivity and better yields.

- Microwave-assisted synthesis accelerates reaction times significantly, reducing hours-long reactions to minutes with comparable or improved yields (e.g., 76–80% yield in 8–10 minutes vs. 38% in 2 hours without microwave).

These methods are adaptable for synthesizing halogenated derivatives by selecting appropriately substituted starting materials.

Reaction Conditions and Yields Summary

| Preparation Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Substituted aniline + NH4SCN + Br2 | Acetic acid solvent, slow Br2 addition | 0–10°C | 60–75 | Precipitation on pouring into water; recrystallization from ethanol |

| Phenylthiourea + Br2 in chloroform | Dropwise Br2 addition, stirring, reflux | <5°C during addition, reflux 4 h | 65–80 | SO2 treatment and neutralization to purify product |

| RuCl3-catalyzed oxidative coupling | N-arylthioureas, RuCl3 catalyst | Room temp / solvent-free | Up to 91 | One-pot synthesis, higher efficiency |

| Microwave-assisted synthesis | Ammonium thiocyanate, substituted anilines | Microwave irradiation, 8–10 min | 76–80 | Significant time reduction, good yields |

Mechanistic Insights

- The initial step generally involves the formation of an isothiocyanate intermediate from the aniline and ammonium thiocyanate.

- Bromine acts both as a halogenating agent and an oxidant, facilitating cyclization to the benzothiazole ring.

- Low temperature control prevents over-bromination and side reactions.

- Post-cyclization purification often involves recrystallization from ethanol or benzene-ethanol mixtures to yield pure halogenated 2-aminobenzothiazoles.

Research Results and Characterization

- Melting points for similar halogenated 2-aminobenzothiazoles range around 210–215°C, indicating high purity and crystallinity.

- Yields are typically moderate to high (60–90%) depending on method and scale.

- Spectroscopic characterization (NMR, IR, MS) confirms substitution patterns and ring closure.

- Some methods report the formation of orange or yellow crystalline solids, consistent with halogenated benzothiazole derivatives.

Summary and Recommendations

The preparation of This compound is best achieved by:

- Starting from appropriately substituted anilines (4-methyl-3-chloroaniline or similar).

- Employing ammonium thiocyanate and bromine in acetic acid under controlled low temperatures.

- Utilizing modern catalytic or microwave-assisted methods for improved yields and reduced reaction times.

- Careful purification by recrystallization to obtain high-purity product.

These methods are supported by diverse literature sources, including classical synthetic protocols and recent advances in transition metal catalysis and green chemistry approaches.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 6 and 7, respectively, undergo nucleophilic substitution under specific conditions.

Halogen Reactivity

| Position | Halogen | Reactivity | Preferred Reagents | Products |

|---|---|---|---|---|

| 6 | Br | High | KSCN, amines | Thiocyanate or amine derivatives |

| 7 | Cl | Moderate | NaOH, H₂O₂ | Hydroxy or alkoxy derivatives |

-

Bromine substitution : The bromine at position 6 is highly reactive in cross-coupling reactions. For example, treatment with potassium thiocyanate (KSCN) in ethanol under reflux replaces bromine with a thiocyanate group, forming 7-chloro-4-methyl-6-thiocyanato-1,3-benzothiazol-2-amine .

-

Chlorine substitution : The chlorine at position 7 requires harsher conditions, such as microwave irradiation with sodium hydroxide, to yield hydroxylated derivatives .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification.

Suzuki-Miyaura Coupling

| Conditions | Catalyst/Base | Aryl Boronic Acid | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Methoxyphenyl | 72% | ||

| PdCl₂(dppf), Cs₂CO₃, DME, 100°C | 3-Pyridyl | 65% |

This reaction replaces bromine with aryl or heteroaryl groups, producing derivatives like 7-chloro-4-methyl-6-(4-methoxyphenyl)-1,3-benzothiazol-2-amine .

Oxidation

The methyl group at position 4 undergoes oxidation with KMnO₄ in acidic media to form a carboxylic acid derivative:

Yields range from 50–60% under optimized conditions .

Reduction

The amine group at position 2 can be reduced using LiAlH₄, yielding 6-bromo-7-chloro-4-methyl-1,3-benzothiazole .

Cyclization with Isothiocyanates

Reaction with arylisothiocyanates in the presence of t-BuOOH forms fused benzothiazole systems (e.g., benzo thiazolo[3,2-a]pyrimidines) with yields up to 85% .

Ring-Opening

Under strongly basic conditions (e.g., NaOH/EtOH), the benzothiazole ring opens to form 2-amino-5-bromo-6-chloro-4-methylthiophenol derivatives .

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound binds to mycobacterial DprE1 enzyme via hydrogen bonding (N–H···O) and halogen interactions (Br/Cl···C), disrupting cell wall synthesis . Docking studies show a binding affinity of −8.4 kcal/mol against the 4FDN protein .

Comparative Reactivity of Analogues

| Compound | Substituents | Key Reactivity Differences |

|---|---|---|

| 6-Bromo-4-methylbenzothiazolamine | No Cl at 7 | Higher Br reactivity; no Cl-based substitutions |

| 6-Chloro-4-methylbenzothiazolamine | Cl at 6, Br absent | Lower coupling efficiency due to weaker C–Cl bond |

| 5-Bromo-N-(benzothiazolyl)acetamide | Acetamide at 2 | Enhanced solubility; altered nucleophilic sites |

Scientific Research Applications

6-Bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole ring with bromine, chlorine, and methyl substituents. Its molecular formula is , and it has a molecular weight of approximately 247.56 g/mol. This compound is investigated for its potential biological activities and applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry Compounds containing benzothiazole moieties exhibit diverse biological activities, such as anti-tubercular activity . They can potentially inhibit DprE1, a target for tuberculosis treatment . Other activities include anti-cancer, anti-microbial, and anti-inflammatory properties.

-

Interaction Studies Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies often involve:

- Spectroscopic Methods Utilizing techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism to study binding interactions.

- Molecular Docking Employing computational methods to predict binding modes and affinities.

- Cell-Based Assays Assessing the compound's effects on cellular processes and viability.

- Other applications this compound has potential applications in agrochemicals, dyes, and material science.

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the methyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent positions and types significantly influence molecular weight, melting points, and solubility. A comparison with selected analogs is summarized below:

Key Observations :

- Halogen Effects: Bromine and chlorine substituents increase molecular weight and reduce solubility due to hydrophobicity. For example, 6-chloro-1,3-benzothiazol-2-amine has a melting point of 158–160°C, higher than non-halogenated analogs .

- Hydrogen Bonding : The amine group in all analogs facilitates hydrogen bonding (e.g., N–H···Br/Cl interactions in 6-bromo derivatives ), influencing solid-state packing and solubility.

Crystallographic and Supramolecular Features

- Crystal Packing : In 6-bromo-1,3-benzothiazol-2-amine, N–H···Br hydrogen bonds form 1D chains, while CH–Br interactions stabilize 3D networks . The target compound’s 7-chloro substituent may participate in N–H···Cl bonding, and the 4-methyl group could introduce CH–π interactions, altering packing efficiency.

Biological Activity

6-Bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that includes a bromine atom at the 6-position, a chlorine atom at the 7-position, and a methyl group at the 4-position of the benzothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C8H7BrClN2S

- Molecular Weight : Approximately 247.56 g/mol

The presence of halogen substituents (bromine and chlorine) significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Compounds containing benzothiazole moieties are well-documented for their diverse biological activities, including antimicrobial properties. The specific antimicrobial efficacy of this compound has been evaluated against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.9 - 18.5 | Superior to chloramphenicol |

| Escherichia coli | 3.9 - 18.5 | Superior to chloramphenicol |

| Candida albicans | 7.8 | Comparable to miconazole |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant antimicrobial activity, making it a candidate for further development in treating infections caused by these pathogens .

Anticancer Potential

Recent studies have explored the anticancer potential of benzothiazole derivatives. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of electron-donating groups in the structure can enhance these effects, suggesting that modifications to the benzothiazole framework may yield compounds with improved anti-inflammatory activity .

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies often involve docking simulations and binding affinity assessments with target proteins.

For instance, docking studies with related compounds have shown strong binding affinities to specific proteins involved in disease pathways, suggesting that similar interactions may be expected from this compound .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives of benzothiazole with enhanced biological activities:

- Antitubercular Activity : Recent research highlighted new derivatives that demonstrated better activity than traditional treatments like isoniazid (INH), indicating that structural modifications can lead to significant improvements in efficacy against Mycobacterium tuberculosis .

- Antiviral Properties : Some benzothiazole derivatives have been identified as potent inhibitors against hepatitis C virus and other viral pathogens, emphasizing the versatility of this chemical class .

Q & A

Q. Q1: What is a reliable synthetic route for preparing 6-substituted benzothiazol-2-amine derivatives, including 6-bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine?

Answer: A common method involves reacting 4-methyl aniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C). The reaction proceeds via cyclization to form the benzothiazole core. Key steps include:

- Dropwise addition of Br₂ in acetic acid to avoid excessive exothermicity.

- Neutralization with dilute NaOH post-reaction to isolate the product.

- Recrystallization from ethanol to improve purity (yield: ~70%, m.p. 165–170°C) .

Basic Analytical Characterization

Q. Q2: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1621 cm⁻¹, N-H stretch at ~3540 cm⁻¹, and C-Cl/C-Br vibrations at ~690 cm⁻¹) .

- ¹H NMR: Assign aromatic protons (δ 6.4–7.9 ppm) and NH groups (δ ~4.1 ppm) in CDCl₃ .

- Mass Spectrometry (FABMS): Confirm molecular ion peaks (e.g., m/z 501 for derivatives) .

Advanced Synthetic Optimization

Q. Q3: How can reaction conditions be optimized to enhance yields of halogenated benzothiazole derivatives?

Answer:

- Reagent stoichiometry: Maintain a 1:1 molar ratio of aniline derivatives to phenacyl bromides to minimize side reactions .

- Reaction time: Extend reflux durations (e.g., 7 hours) for complete cyclization .

- Purification: Use column chromatography (Rf ~0.66 in ACN:MeOH 1:1) for intermediates .

Advanced Pharmacological Evaluation

Q. Q4: How can researchers design assays to evaluate the bioactivity of this compound derivatives?

Answer:

- In vivo analgesic/anti-inflammatory assays: Use carrageenan-induced paw edema models in rodents. Compare test compounds to indomethacin as a positive control .

- Structure-activity relationship (SAR): Modify substituents (e.g., 4-nitrophenyl or 3-chlorophenyl groups) to assess impacts on activity .

- Dose-response curves: Determine IC₅₀ values for lead compounds .

Data Contradiction Resolution

Q. Q5: How to resolve discrepancies in reported bioactivity data for halogenated benzothiazoles?

Answer:

- Control experiments: Verify purity (>98% via HPLC) to rule out impurities affecting activity .

- Substituent effects: Compare analogs (e.g., 7-chloro-6-fluoro vs. 6-bromo-7-chloro derivatives) to isolate electronic/steric influences .

- Replicate assays: Use standardized protocols (e.g., fixed incubation times, cell lines) to minimize variability .

Stability and Storage

Q. Q6: What storage conditions ensure the stability of this compound?

Answer:

- Temperature: Store at 2–8°C to prevent thermal degradation .

- Light sensitivity: Protect from light using amber vials to avoid photolytic cleavage of C-Br/C-Cl bonds .

- Solvent choice: Prepare stock solutions in DMSO (10 mM) for long-term stability .

Synthetic Challenges

Q. Q7: How to troubleshoot low yields in benzothiazole synthesis?

Answer:

- Side reactions: Monitor bromine excess to prevent over-halogenation .

- Purification issues: Use silica gel chromatography for polar byproducts (e.g., unreacted aniline derivatives) .

- Steric hindrance: Introduce electron-withdrawing groups (e.g., nitro) to enhance reactivity .

Advanced Structure-Activity Relationships (SAR)

Q. Q8: How do substituents on the benzothiazole core influence pharmacological activity?

Answer:

- Electron-withdrawing groups (Br, Cl): Enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase) .

- Methyl groups (4-position): Improve metabolic stability by reducing CYP450-mediated oxidation .

- Aryldenylamino side chains: Modulate solubility and bioavailability .

Methodological Validation

Q. Q9: How to validate synthetic intermediates using spectral data?

Answer:

- Cross-check NMR shifts: Compare observed δ 8.4 ppm (NH) and δ 7.3–7.9 ppm (aromatic protons) with literature .

- Elemental analysis: Confirm C/H/N percentages (e.g., C 52.70%, H 2.81%, N 11.17%) .

- Mass accuracy: Use high-resolution MS to distinguish molecular ions from adducts .

Advanced Derivative Design

Q. Q10: What strategies are effective for designing benzothiazole-based kinase inhibitors?

Answer:

- Scaffold hybridization: Fuse benzothiazole with triazine or pyrazole moieties to enhance target affinity .

- Boronate ester incorporation: Introduce dioxaborolane groups (e.g., 4,4,5,5-tetramethyl) for PROTAC applications .

- Pharmacophore modeling: Map hydrogen-bonding sites (e.g., NH groups) to kinase ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.